molecular formula C9H7N3 B8721099 6-Phenyl-1,2,4-triazine CAS No. 21134-98-5

6-Phenyl-1,2,4-triazine

Cat. No. B8721099
Key on ui cas rn: 21134-98-5
M. Wt: 157.17 g/mol
InChI Key: CBEUTJXRHBGFOD-UHFFFAOYSA-N
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Patent
US06608062B1

Procedure details

To a mixture of 6-phenyl-[1,2,4]triazine (18 g, 115 mmol) in anhydrous liquid ammonia (1 l) under an atmosphere of nitrogen at −37° C. was added in one portion potassium permanganate (22.6 g, 143 mmol). The reaction mixture was stirred at −37° C. for 30 min and then the ammonia evaporated. To the residue was added propan-2-ol (800 ml) and the resulting mixture heated under reflux for 10 min, then filtered through hyflo. The filtrate was evaporated in vacuo. The residue was purified by flash chromatography (SiO2; 4% MeOH in CH2Cl2+0.5% NH3) to afford 9.8 g (57 mmol, 50%) of 6-phenyl-[1,2,4]triazin-5-ylamine as a yellow solid. δH (360 MHz; CDCl3) 5.58 (2H, br s, NH2), 7.51-7.57 (3H, m, aromatics), 7.68-7.72 (2H, m, aromatics), 8.80 (1H, s, triazine H3); m/z (ES+) 173 (M++H, 100%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:12]=[N:11][CH:10]=[N:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH3:13].[Mn]([O-])(=O)(=O)=O.[K+]>>[C:1]1([C:7]2[N:12]=[N:11][CH:10]=[N:9][C:8]=2[NH2:13])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CN=CN=N1
Name
Quantity
1 L
Type
reactant
Smiles
N
Step Two
Name
Quantity
22.6 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-37 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −37° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ammonia evaporated
ADDITION
Type
ADDITION
Details
To the residue was added propan-2-ol (800 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered through hyflo
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (SiO2; 4% MeOH in CH2Cl2+0.5% NH3)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(N=CN=N1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 57 mmol
AMOUNT: MASS 9.8 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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